molecular formula C11H15NO3 B2719662 4-[(4-Methoxyphenyl)amino]butanoic acid CAS No. 82924-67-2

4-[(4-Methoxyphenyl)amino]butanoic acid

Cat. No. B2719662
CAS RN: 82924-67-2
M. Wt: 209.245
InChI Key: LXPFLIUKOLTAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-Methoxyphenyl)amino]butanoic acid” is a compound with the molecular formula C11H15NO3 . It is also known as “4-(4-methoxyanilino)butanoic acid” and has a molecular weight of 209.24 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Metabolic Pathways and Bioefficacy Comparisons

  • Methionine and Its Analogs : Research comparing 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) in monogastric animals has elucidated the chemical, metabolic, and nutritional aspects of their bioefficacy. Differences in the chemical structure between HMTBA and DL-Met lead to distinct absorption, enzymatic conversion, and utilization pathways, impacting their efficacy in animal nutrition (Vázquez-Añón et al., 2017).

Herbicide Sorption and Environmental Impact

  • Phenoxy Herbicides : Studies on the sorption of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and derivatives to soil and minerals have provided insights into environmental interactions. Parameters such as pH, organic carbon content, and iron oxides have been identified as critical in understanding the environmental fate of these herbicides, which may parallel investigations into related compounds (Werner et al., 2012).

Pharmacological Properties of Structurally Related Compounds

  • Anti-Cancer and Anti-Inflammatory Agents : Compounds like 4′-geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, have shown potential as anti-inflammatory and anti-tumor agents. This suggests that structurally related compounds, especially those with modifications on the phenyl ring, may possess similar bioactivities (Epifano et al., 2015).

Antioxidant Activities and Health Benefits

  • Hydroxycinnamic Acids : The antioxidant properties of hydroxycinnamic acids, which share structural features with 4-[(4-Methoxyphenyl)amino]butanoic acid, have been extensively studied. The modifications in the aromatic ring and esterification of the carboxylic group significantly influence their biological activities, suggesting potential health benefits of similarly structured compounds (Razzaghi-Asl et al., 2013).

Mechanism of Action

While the specific mechanism of action for “4-[(4-Methoxyphenyl)amino]butanoic acid” is not provided, similar compounds like 4-Phenylbutyric acid (4-PBA) are known to act as chemical chaperones. They ameliorate unfolded proteins and suppress their aggregation, which results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

Future Directions

The future directions for “4-[(4-Methoxyphenyl)amino]butanoic acid” and its derivatives could involve further optimization for medicinal application, given the high doses currently required for therapeutic efficacy . These compounds could potentially be viable therapeutic agents against neurodegenerative diseases .

properties

IUPAC Name

4-(4-methoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPFLIUKOLTAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Analogously to Example 1, by using equivalent quantities, reacting N-(3,4,5-trimethoxybenzoyl)-6-(tert.-butylamino)caproic acid and ethyl γ-(p-anisidino)butyrate and suitable processing, dissolving the evaporation residue in ethanol, adding an ethanolic solution of potassium hydroxide, stirring for 12 hours at room temperature and further processing yields N-[N-(3,4,5-trimethoxybenzoyl)-6-tert.-butylamino)hexanoyl]-4-(p-anisidino)butyric acid.
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N-(3,4,5-trimethoxybenzoyl)-6-(tert.-butylamino)caproic acid
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ethyl γ-(p-anisidino)butyrate
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